Cas no 117258-24-9 (3H-1,2,4-Triazol-3-one,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-)
117258-24-9 structure
Product Name:3H-1,2,4-Triazol-3-one,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
CAS-nummer:117258-24-9
MF:C11H13N3O
MW:203.240422010422
CID:192850
PubChem ID:3088277
Update Time:2025-04-19
3H-1,2,4-Triazol-3-one,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-1,2,4-Triazol-3-one,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
- 2,4-dimethyl-5-(4-methylphenyl)-1,2,4-triazol-3-one
- BRN 4187308
- 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
- DTXSID40151742
- 2,4-Dihydro-2,4-dimethyl-5-(4-methylphenyl)-3H-1,2,4-triazol-3-one
- 117258-24-9
- CHEMBL316117
-
- Inchi: 1S/C11H13N3O/c1-8-4-6-9(7-5-8)10-12-14(3)11(15)13(10)2/h4-7H,1-3H3
- InChI-sleutel: WFWCOSSCUIGFMC-UHFFFAOYSA-N
- LACHT: O=C1N(C)N=C(C2C=CC(C)=CC=2)N1C
Berekende eigenschappen
- Exacte massa: 203.10599
- Monoisotopische massa: 203.105862047g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 292
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 35.9Ų
Experimentele eigenschappen
- PSA: 35.91
3H-1,2,4-Triazol-3-one,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- Gerelateerde literatuur
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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